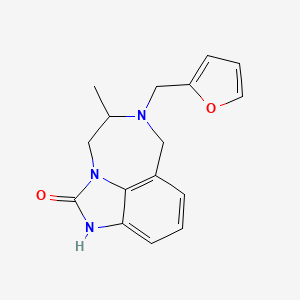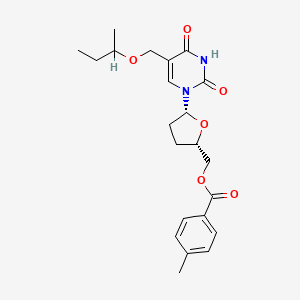
2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various therapeutic applications, particularly in antiviral and anticancer treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps may include:
Protection of hydroxyl groups: Protecting groups such as silyl ethers or benzoyl groups are used to selectively protect the hydroxyl groups on the uridine molecule.
Deoxygenation: The 2’ and 3’ hydroxyl groups are removed through a deoxygenation reaction, often using reagents like tributyltin hydride and a radical initiator.
Introduction of the butoxy group: The 5’ position is modified to introduce the butoxy group, typically through an alkylation reaction.
Final deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules or as a reagent in synthetic organic chemistry.
Biology: As a tool for studying nucleic acid interactions and functions.
Medicine: Potential antiviral or anticancer agent due to its structural similarity to natural nucleosides.
Industry: Used in the synthesis of pharmaceuticals or as a specialty chemical in various industrial processes.
Wirkmechanismus
The mechanism of action of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine likely involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways involved would depend on the exact biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxyuridine: Another nucleoside analog with similar deoxygenation at the 2’ and 3’ positions.
5-Fluorouridine: A nucleoside analog with a fluorine atom at the 5 position, used as an anticancer agent.
Zidovudine (AZT): A well-known antiviral nucleoside analog used in the treatment of HIV.
Uniqueness
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine is unique due to the specific modifications at the 5’ position and the presence of the butoxy group, which may confer unique biological properties and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
133635-57-1 |
|---|---|
Molekularformel |
C22H28N2O6 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
[(2S,5R)-5-[5-(butan-2-yloxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C22H28N2O6/c1-4-15(3)28-12-17-11-24(22(27)23-20(17)25)19-10-9-18(30-19)13-29-21(26)16-7-5-14(2)6-8-16/h5-8,11,15,18-19H,4,9-10,12-13H2,1-3H3,(H,23,25,27)/t15?,18-,19+/m0/s1 |
InChI-Schlüssel |
BAABMCBFLJMXAO-AOWWOYQVSA-N |
Isomerische SMILES |
CCC(C)OCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COC(=O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CCC(C)OCC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


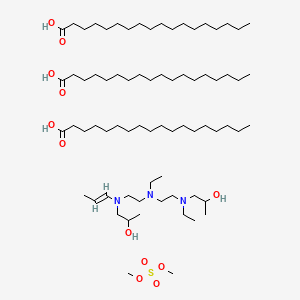
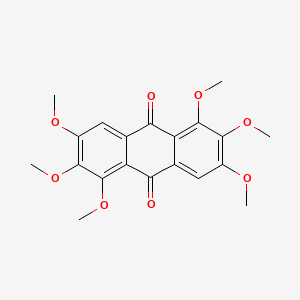
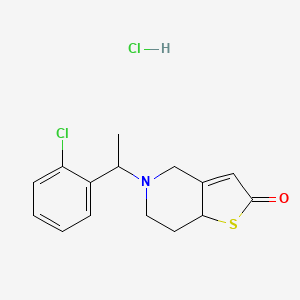
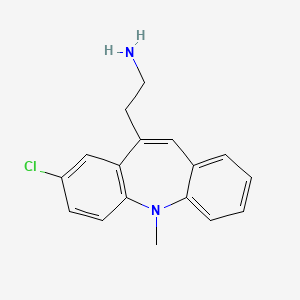

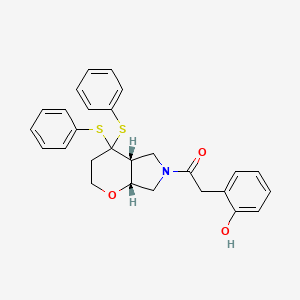

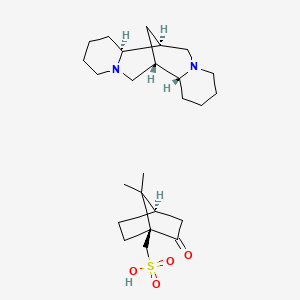
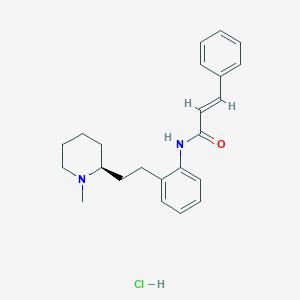
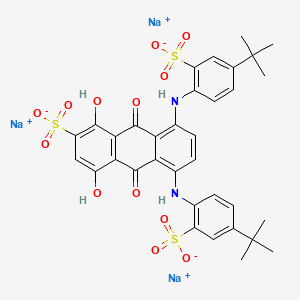
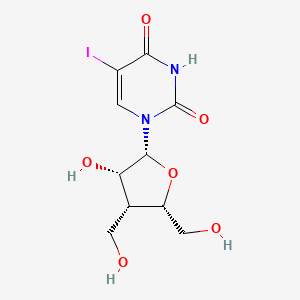

![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)
